

Application Notes and Protocols: Ethyl 2-Bromo-4-methoxybenzoate as a Pharmaceutical Intermediate

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Compound of Interest

Compound Name: *Ethyl 2-Bromo-4-methoxybenzoate*

Cat. No.: B572241

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-Bromo-4-methoxybenzoate (CAS No. 1208075-63-1) is a versatile aromatic building block with significant potential in pharmaceutical synthesis. Its unique substitution pattern, featuring a bromine atom at the 2-position and a methoxy group at the 4-position of an ethyl benzoate scaffold, offers multiple reaction sites for the construction of complex molecular architectures. The presence of the bromine atom facilitates various palladium-catalyzed cross-coupling reactions, while the ester and methoxy groups can be further manipulated to introduce diverse functionalities. This document provides detailed application notes and experimental protocols for the use of **Ethyl 2-Bromo-4-methoxybenzoate** as a key intermediate in the development of novel therapeutic agents.

Chemical Properties

Property	Value
CAS Number	1208075-63-1[1]
Molecular Formula	C ₁₀ H ₁₁ BrO ₃ [1]
Molecular Weight	259.096 g/mol [1]
Appearance	Not specified (typically a solid or oil)
Purity	Typically ≥95.0%[1]

Applications in Pharmaceutical Synthesis

Ethyl 2-Bromo-4-methoxybenzoate is a valuable precursor for the synthesis of a wide range of pharmaceutical compounds, particularly those targeting inflammation, cancer, and infectious diseases. The bromo- and methoxy-substituted phenyl ring is a common motif in many biologically active molecules.

Synthesis of Bi-aryl Scaffolds via Suzuki-Miyaura Coupling

The bromine atom on the aromatic ring makes **Ethyl 2-Bromo-4-methoxybenzoate** an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of bi-aryl structures that are prevalent in many drug candidates.

Experimental Protocol: Suzuki-Miyaura Coupling of **Ethyl 2-Bromo-4-methoxybenzoate** with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

- **Ethyl 2-Bromo-4-methoxybenzoate**
- Arylboronic acid (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

- Base (e.g., K_2CO_3 , Cs_2CO_3) (2-3 equivalents)
- Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)
- Inert gas (Nitrogen or Argon)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **Ethyl 2-Bromo-4-methoxybenzoate** (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
- Add the palladium catalyst (0.03 mmol).
- Add the degassed solvent (5-10 mL).
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative for similar aryl bromides):

Catalyst	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
$Pd(PPh_3)_4$	K_2CO_3	Toluene/EtOH/H ₂ O	100	12	85-95
$PdCl_2(dppf)$	Cs_2CO_3	Dioxane	90	8	90-98

Synthesis of Aryl Alkynes via Sonogashira Coupling

The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This transformation is crucial for the synthesis of various pharmaceutical agents, including enzyme inhibitors and receptor antagonists.

Experimental Protocol: Sonogashira Coupling of **Ethyl 2-Bromo-4-methoxybenzoate** with a Terminal Alkyne

Materials:

- **Ethyl 2-Bromo-4-methoxybenzoate**
- Terminal alkyne (1.2 - 2.0 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
- Copper(I) salt (e.g., CuI) (2-10 mol%)
- Base (e.g., Triethylamine, Diisopropylamine)
- Solvent (e.g., THF, DMF)
- Inert gas (Nitrogen or Argon)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **Ethyl 2-Bromo-4-methoxybenzoate** (1.0 mmol), the palladium catalyst (0.02 mmol), and the copper(I) salt (0.05 mmol).
- Add the degassed solvent (5 mL) and the base (3.0 mmol).
- Add the terminal alkyne (1.5 mmol) dropwise at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or GC-MS).
- Quench the reaction with saturated aqueous ammonium chloride solution.

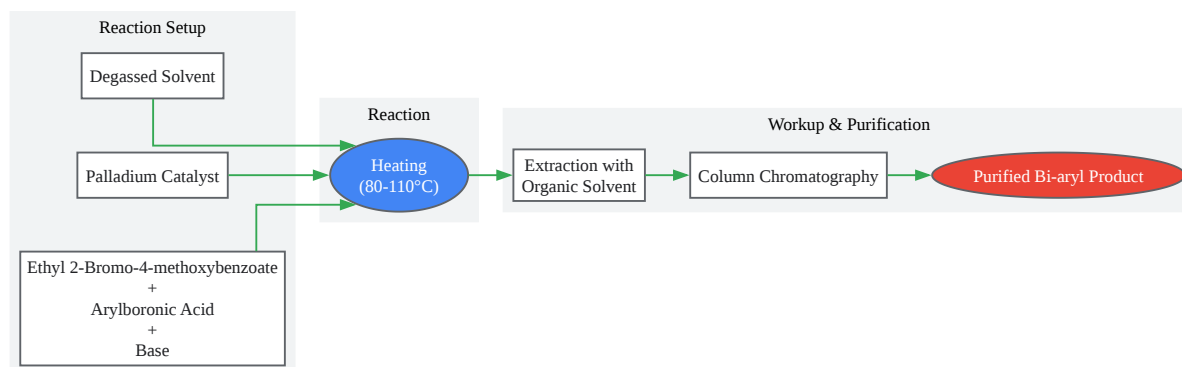
- Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the residue by column chromatography.

Quantitative Data (Representative for similar aryl bromides):

Catalyst System	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
$\text{Pd(PPh}_3)_4$ / CuI	Et_3N	THF	25-50	4-12	80-95
$\text{PdCl}_2(\text{PPh}_3)_2$ / CuI	i-Pr ₂ NH	DMF	60	6	85-98

Visualizations

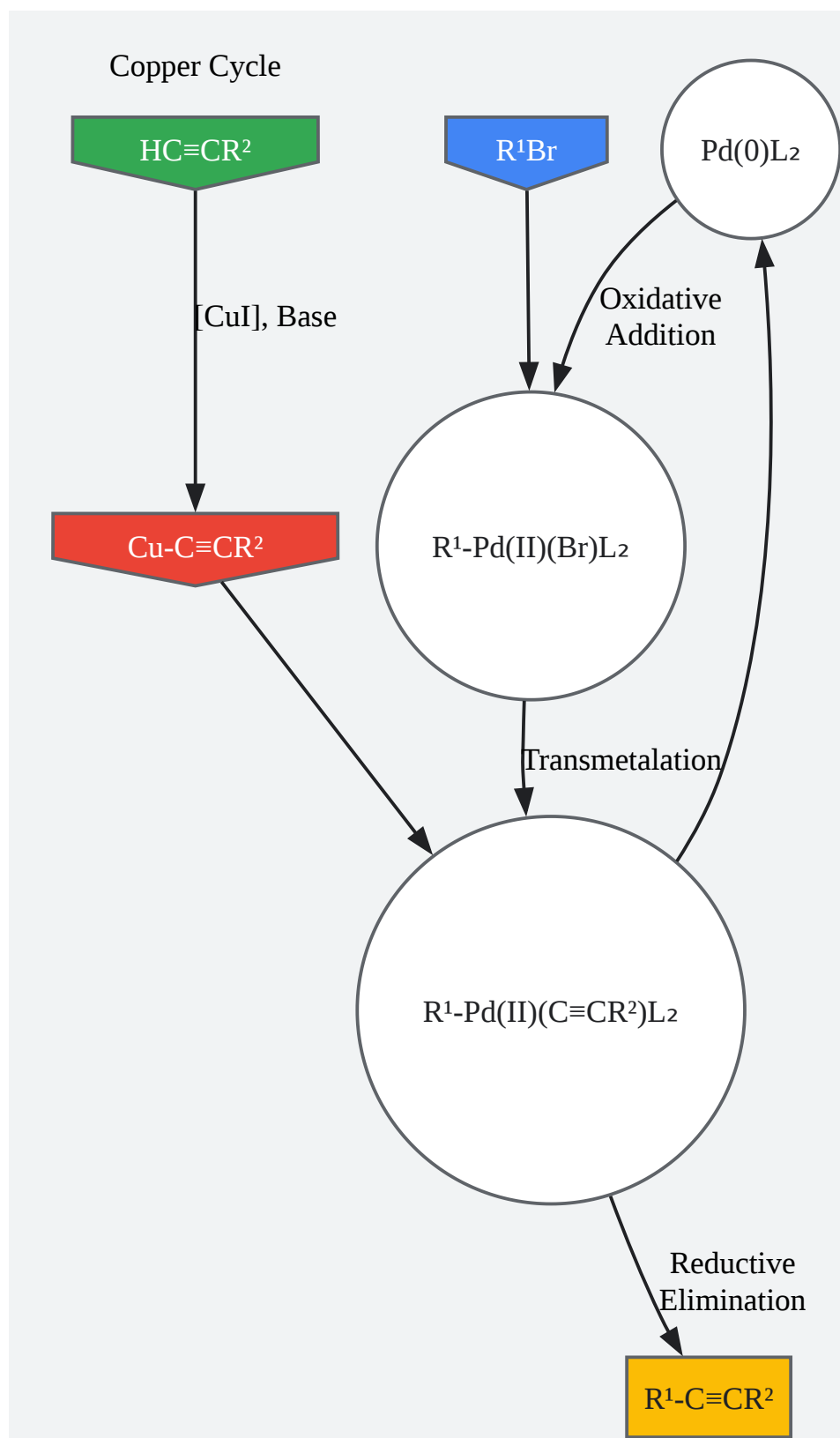
Experimental Workflow for Suzuki-Miyaura Coupling



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Caption: Workflow for Suzuki-Miyaura Coupling.

Catalytic Cycle of Sonogashira Coupling

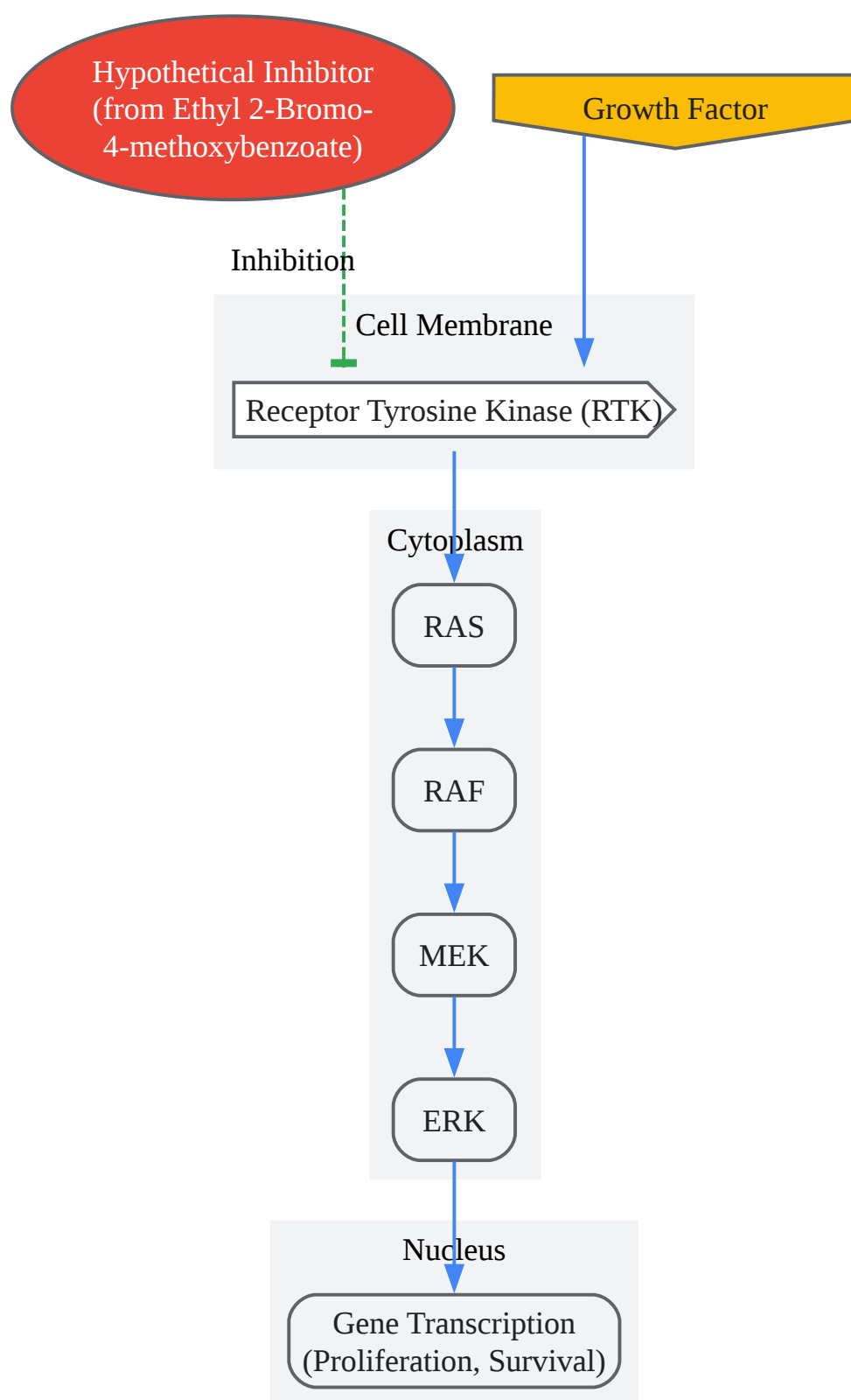


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Caption: Catalytic Cycle of Sonogashira Coupling.

Potential Signaling Pathway Inhibition

Many kinase inhibitors, which are crucial in cancer therapy, contain scaffolds that can be synthesized using **Ethyl 2-Bromo-4-methoxybenzoate** as a starting material. For instance, the general structure of many tyrosine kinase inhibitors involves a substituted aromatic core. The following diagram illustrates a simplified, representative signaling pathway that could be targeted by a hypothetical drug synthesized from this intermediate.



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References

- 1. chem.libretexts.org [chem.libretexts.org]
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